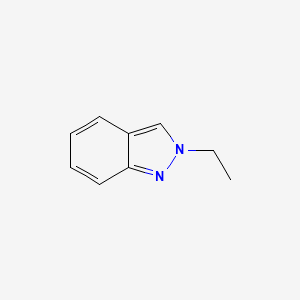

2-ethyl-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

43120-23-6 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-ethylindazole |

InChI |

InChI=1S/C9H10N2/c1-2-11-7-8-5-3-4-6-9(8)10-11/h3-7H,2H2,1H3 |

InChI Key |

CUXVARDAJFAAHS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2h Indazole and Its Derivatives

Classical Approaches to 2H-Indazole Core Construction

The synthesis of the 2H-indazole ring system has been a subject of interest due to the presence of this moiety in various biologically active compounds. nih.gov Classical approaches to constructing this heterocyclic core often involve intramolecular cyclization reactions, which can be broadly categorized as reductive, thermal, or mediated by various reagents.

Cyclization Reactions for Indazole Ring Formation

A variety of cyclization strategies have been developed to afford the 2H-indazole skeleton. These methods typically start from appropriately substituted aromatic precursors and proceed through the formation of a key nitrogen-nitrogen bond.

Reductive cyclization is a prominent method for synthesizing 2H-indazoles. The Cadogan reaction, a classical example, involves the deoxygenative cyclization of o-nitrobenzylideneamines or related nitroaromatic compounds. nih.govforagerone.com This reaction is typically carried out at high temperatures (often >150 °C) using phosphine (B1218219) or phosphite (B83602) reagents, such as triethyl phosphite or tri-n-butylphosphine. nih.govgjesr.com The generally accepted mechanism proceeds through a nitrene intermediate, generated by the deoxygenation of the nitro group. nih.gov

Recent advancements have aimed to develop milder conditions for the Cadogan reaction. For instance, a one-pot condensation and Cadogan reductive cyclization has been reported, affording 2H-indazoles in good yields at 80 °C. gjesr.com Continuous flow protocols have also been shown to be advantageous, allowing for reduced reaction times and milder temperatures by suppressing the boiling of reagents through the use of a back-pressure regulator. foragerone.comvapourtec.com

Interestingly, recent studies have provided evidence for non-nitrene pathways in the Cadogan reaction. The isolation and characterization of 2H-indazole N-oxides as competent intermediates suggest that more than one mechanistic pathway may be operational. nih.govacs.org

Table 1: Examples of Cadogan Reaction Conditions for 2H-Indazole Synthesis

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| o-nitrobenzaldehyde and primary amine | P(OEt)₃ | 150 °C | 2-aryl-2H-indazole | Not specified | gjesr.com |

| o-iminonitrobenzene intermediate | P(n-Bu)₃ (3.0 equiv.) | iso-PrOH, 80 °C, 16h | 2H-indazole | 85% | gjesr.com |

| 2-nitrobenzylidene) amines | PdCl₂(PPh₃)₂ (5 mol%), SnCl₂ (50 mol%), CO (20 kg cm⁻²) | THF, 100°C, 16h | 2H-indazoles | Not specified | gjesr.com |

This table is interactive. Click on the headers to sort the data.

The thermal decomposition of 2-azidobenzylideneamines is another classical route to substituted 2H-indazoles. nih.govresearchgate.net This method involves an intramolecular cyclization to form the five-membered indazole ring. researchgate.net Thermolysis of phenylhydrazone and semicarbazone derivatives of o-azidobenzaldehyde has also been shown to yield 2H-indazoles. rsc.orgresearcher.life

Low-valent titanium reagents, often generated in situ, can mediate the reductive cyclization of nitroarenes to form heterocyclic compounds. acs.org Specifically, TiCl₄-mediated cyclization of substrates like 2-arylazophenylacetic acid derived ketene (B1206846) acetals can produce substituted 2H-indazoles. nih.govscispace.com This method has also been applied to the ortho-acylation of phenols, demonstrating the utility of TiCl₄ as a Lewis acid in promoting regioselective reactions. organic-chemistry.org An efficient synthesis of 2H-indazoles from 2-nitrobenzylamines has been developed using a low-valent titanium reagent. acs.org

Tin(II) chloride (SnCl₂) is a widely used reducing agent in organic synthesis and has been effectively employed in the preparation of 2H-indazoles. thieme-connect.de It can mediate the reductive cyclization of nitroarenes and 2-nitrobenzylamines. nih.govacs.orgresearchgate.net A mild and efficient one-pot protocol for the cyclization of nitro-aryl substrates using SnCl₂ has been described, proceeding through a proposed hydroxylamine (B1172632) intermediate. acs.org This methodology has been demonstrated to be versatile, leading to the formation of indazoles in high yields and purities. acs.org For instance, 2-aryl-2H-indazoles can be prepared via the SnCl₂-mediated cyclization of 2-nitrobenzylamines. nih.govresearchgate.net Additionally, SnCl₂ has been used in palladium-catalyzed intramolecular reductive N-heterocyclization of (2-nitrobenzylidene)amines to afford 2H-indazoles. gjesr.com However, treatment of certain nitro-substituted compounds with SnCl₂ can sometimes lead to rearrangements or unexpected products. acs.org

Table 2: SnCl₂-Mediated Synthesis of 2H-Indazoles

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Nitro-aryl substrates | SnCl₂ | Not specified | Indazoles | High | acs.org |

| 2-Nitrobenzylamines | SnCl₂·2H₂O | Not specified | 2-aryl-2H-indazoles | Not specified | researchgate.net |

| (2-nitrobenzylidene) amines | PdCl₂(PPh₃)₂, SnCl₂ | THF, 100 °C | 2H-indazoles | Not specified | gjesr.com |

This table is interactive. Click on the headers to sort the data.

The oxidative cyclization of N-acyl hydrazones represents another pathway to heterocyclic systems, although it is more commonly associated with the synthesis of 1,3,4-oxadiazoles. scispace.comrsc.org However, oxidative cyclization of N-acyl hydrazones derived from 2-aminoaryl ketones can lead to the formation of 2-acylaminoindazoles. nih.gov Various oxidizing agents can be employed for such transformations. scispace.comrsc.org

Tin(II) Chloride-Mediated Cyclizations of Nitroarenes or Nitrobenzylamines

Tandem Carbon-Carbon and Nitrogen-Nitrogen Bond Formation Strategies

A notable strategy for the construction of the 2H-indazole scaffold involves a tandem reaction sequence that forms both a carbon-carbon and a nitrogen-nitrogen bond in a single operational step. This approach offers an efficient route to 2,3-substituted-2H-indazoles from readily available starting materials. nih.gov

One such methodology utilizes the base-catalyzed tandem C-C and N-N bond formation of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. nih.govnih.govacs.org This reaction proceeds under mild conditions to quantitatively yield 2H-indazole 1-oxides. nih.govnih.govacs.org The subsequent deoxygenation of these intermediates, which can be achieved using reagents like triphenylphosphine (B44618) or mesyl chloride/triethylamine, affords the final 2H-indazole products. nih.govnih.govacs.org This method is advantageous as it starts from commercially available amines, 2-nitrobenzenesulfonyl chlorides, and bromoketones. nih.gov The process has been successfully applied to solid-phase synthesis, further highlighting its versatility. nih.govresearchgate.net

Table 1: Tandem C-C and N-N Bond Formation for 2H-Indazole Synthesis

| Starting Material | Reagents and Conditions | Product | Key Features |

|---|

Organophosphorus-Mediated Nitrogen-Nitrogen Bond Formations

Organophosphorus reagents have proven to be effective in mediating the crucial nitrogen-nitrogen bond formation step in the synthesis of 2H-indazoles. These methods often involve reductive cyclization of appropriately substituted precursors.

A one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates, generated in situ from the condensation of o-nitrobenzaldehydes and primary amines, can be promoted by tri-n-butylphosphine. organic-chemistry.org This reductive cyclization is operationally simple, mild, and efficient, accommodating a variety of electronically diverse o-nitrobenzaldehydes and both aromatic and aliphatic amines. organic-chemistry.org Similarly, triphenylphosphine has been used as a reducing agent in the reductive cyclization of o-nitrobenzylidene amines to yield 2-aryl-2H-indazoles, often under microwave conditions with a catalyst like MoO₂Cl₂(dmf)₂. organic-chemistry.orgresearchgate.net

Another sophisticated approach utilizes a phospholene-mediated N-N bond formation in a one-pot strategy. nih.govfu-berlin.de This method starts with functionalized 2-nitrobenzaldehydes and primary amines. The key feature is the recycling of the phospholene oxide with an organosilane reductant, which minimizes the amount of the organophosphorus reagent required. nih.govfu-berlin.de This mild reductive cyclization delivers a wide array of substituted 2H-indazoles in good to excellent yields. nih.govfu-berlin.de Furthermore, organophosphorus-mediated reductive cyclization of substituted benzamidines, derived from 2-nitrobenzonitriles, provides a facile route to 3-amino-2H-indazoles. mdpi.comrsc.org

Table 2: Organophosphorus Reagents in 2H-Indazole Synthesis

| Precursor | Organophosphorus Reagent | Key Features |

|---|---|---|

| ortho-imino-nitrobenzenes | Tri-n-butylphosphine | One-pot, mild conditions, broad substrate scope. organic-chemistry.org |

| o-nitrobenzylidene amines | Triphenylphosphine | Often used with a catalyst under microwave irradiation. organic-chemistry.orgresearchgate.net |

| 2-nitrobenzaldehydes and primary amines | Phospholene oxide (catalytic) with organosilane | One-pot, regioselective, reagent recycling. nih.govfu-berlin.de |

Modern and Catalytic Strategies for 2H-Indazole Synthesis

The development of modern catalytic systems has revolutionized the synthesis of 2H-indazoles, offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to traditional methods. Transition metals, in particular, have been extensively explored for their ability to catalyze key bond-forming reactions.

Transition Metal-Catalyzed Methods

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 2H-indazoles, primarily through intramolecular N-N bond formation. sci-hub.rursc.orgcapes.gov.br These methods often proceed under mild conditions and exhibit excellent reactivity and functional group tolerance. sci-hub.ru A notable approach involves the copper-catalyzed intramolecular amination of N-arylimines bearing an azide (B81097) group. sci-hub.ru This strategy has been successfully employed to synthesize a wide variety of multi-substituted 2H-indazole derivatives from easily accessible starting materials. sci-hub.rursc.orgcapes.gov.br

In a different vein, copper catalysis can be used in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. gjesr.comorganic-chemistry.org In this process, the copper catalyst is crucial for both the C-N bond formation between the aryl bromide and the azide, and the subsequent N-N bond formation. gjesr.com Various copper sources, including copper(I) oxide nanoparticles (Cu₂O-NP), have been shown to be effective. organic-chemistry.orgnih.gov A copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has also been developed to synthesize 3-alkenyl-2H-indazoles. acs.orgnih.gov This reaction proceeds via C-N bond formation and a subsequent 1,2-hydride shift. acs.org

Table 3: Copper-Catalyzed 2H-Indazole Synthesis

| Starting Materials | Catalyst System | Key Features |

|---|---|---|

| N-aryl-imines with azide group | CuI / tertiary amines | Intramolecular N-N bond formation, mild conditions. sci-hub.rursc.orgcapes.gov.br |

| 2-bromobenzaldehydes, primary amines, NaN₃ | Cu₂O-NP or CuI/TMEDA | One-pot, three-component reaction. gjesr.comorganic-chemistry.orgnih.gov |

| 2-alkynylazobenzenes | Copper catalyst | Synthesis of 3-alkenyl-2H-indazoles via hydroamination. acs.orgnih.gov |

Palladium catalysis offers a versatile platform for the synthesis of 2H-indazoles, particularly through intramolecular C-N bond formation. A well-established method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.gov The combination of Pd(OAc)₂ with the ligand dppf and a base like t-BuONa has proven effective for this transformation, which tolerates a range of electron-donating and electron-withdrawing substituents. nih.gov

Another strategy involves a palladium-catalyzed domino reaction. One such sequence starts with the regioselective coupling of monosubstituted hydrazines with 2-halobenzonitriles, followed by an intramolecular hydroamination and isomerization to yield 2H-indazoles. researchgate.net A direct and operationally simple method utilizes the reaction between 2-bromobenzyl bromides and arylhydrazines, catalyzed by palladium with a phosphine ligand. organic-chemistry.orgacs.org This reaction proceeds through a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. acs.org

Furthermore, a cooperative Cu/Pd catalytic system has been developed for the tandem C-N and C-P bond formation reaction of 2-alkynyl azobenzenes, providing access to phosphorated 2H-indazoles. nih.gov

Table 4: Palladium-Catalyzed 2H-Indazole Synthesis

| Starting Materials | Catalyst System | Key Features |

|---|---|---|

| N-aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂/dppf/t-BuONa | Intramolecular amination. nih.gov |

| 2-bromobenzyl bromides and arylhydrazines | Pd catalyst / t-Bu₃PHBF₄ | One-pot, regioselective N-benzylation and N-arylation. organic-chemistry.orgacs.org |

| 2-halobenzonitriles and monosubstituted hydrazines | Palladium catalyst | Domino reaction involving hydroamination. researchgate.net |

Cobalt(III) and Rhenium(I) catalysts have been employed in the synthesis of N-aryl-2H-indazoles through a [4+1] annulation strategy involving azobenzenes and aldehydes. nih.govacs.org This approach relies on the C-H bond activation of the azobenzene (B91143) directed by the azo group, followed by addition to the aldehyde, cyclization, and aromatization. acs.orgacs.org

The cobalt(III)-catalyzed reaction is particularly noteworthy for being operationally straightforward and cost-effective, utilizing an air-stable cationic Co(III) catalyst with a substoichiometric amount of acetic acid as an additive. acs.org This method is applicable to a variety of aromatic, heteroaromatic, and aliphatic aldehydes and has been demonstrated on a multi-gram scale. acs.org

Similarly, Rhenium catalysts, such as Re₂(CO)₁₀, can facilitate the [4+1] annulation of azobenzenes and aldehydes. windows.net Mechanistic studies have shown that this reaction can proceed via isolable cyclic Rhenium(I) complexes. nih.gov While rhodium catalysts are also effective for this transformation, cobalt and rhenium offer potentially more cost-effective alternatives. acs.orgacs.orgwindows.net

Table 5: Cobalt(III) and Rhenium-Catalyzed 2H-Indazole Synthesis

| Starting Materials | Catalyst System | Key Features |

|---|---|---|

| Azobenzenes and aldehydes | Cationic Co(III) catalyst / AcOH | Air-stable catalyst, cost-effective, broad aldehyde scope. acs.org |

Rhodium(III)-Catalyzed C-H Alkylation/Intramolecular Decarboxylative Cyclization

Rhodium(III) catalysis has emerged as a powerful tool for the construction of functionalized 2H-indazoles. One notable method involves a tandem C-H alkylation and intramolecular decarboxylative cyclization. In this approach, azoxy compounds react with diazoesters in the presence of a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, and a silver salt like AgSbF₆. nih.govmdpi.com The reaction, typically carried out at elevated temperatures, proceeds through the activation of a C-H bond on the azoxy substrate, followed by alkylation with the diazoester and subsequent cyclization with the loss of carbon dioxide to form the 3-acyl-2H-indazole core. nih.govmdpi.com

Another rhodium(III)-catalyzed strategy involves the annulation of azobenzenes with various partners. For instance, the reaction of azobenzenes with aldehydes, promoted by a Rh(III) catalyst and a silver salt co-catalyst, yields N-aryl-2H-indazoles through a C-H bond functionalization and cyclative capture mechanism. nih.govacs.org The azo group directs the ortho-C-H activation, and subsequent addition to the aldehyde leads to a cyclized intermediate that aromatizes to the 2H-indazole product. acs.org Similarly, the reaction of azobenzenes with α-keto aldehydes, catalyzed by rhodium(III), provides an efficient route to 3-acylated-2H-indazoles. mdpi.comresearchgate.net The scope of this transformation has been expanded to include sulfoxonium ylides as carbene precursors for the synthesis of 3-acyl-(2H)-indazoles. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [Cp*RhCl₂]₂/AgSbF₆ | Azoxy compounds, Diazoesters | 3-Acyl-2H-indazoles | nih.govmdpi.com |

| [Cp*RhCl₂]₂/AgSbF₆ | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.govacs.org |

| Rh(III) catalyst | Azobenzenes, α-Keto aldehydes | 3-Acylated-2H-indazoles | mdpi.comresearchgate.net |

| Rh(III)/Cu(II) | Azobenzenes, α-Carbonyl sulfoxonium ylides | 3-Acyl-(2H)-indazoles | nih.gov |

Copper/Palladium Cooperatively Catalyzed Tandem Reactions

A cooperative catalytic system involving both copper and palladium has been developed for the synthesis of phosphorated 2H-indazoles. nih.gov This tandem reaction utilizes 2-alkynyl azobenzenes and P(O)H compounds to form C-N and C-P bonds in a single operation. nih.gov The methodology provides a convenient pathway to a variety of phosphorated 2H-indazoles in moderate to good yields with good functional group tolerance. nih.gov

In a related strategy, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is catalyzed by copper, leading to the formation of 2H-indazoles. researchgate.net This method is notable for its operational simplicity and the key role of the copper catalyst in facilitating the formation of both C-N and N-N bonds. researchgate.net Furthermore, a Pd/Cu-catalyzed cross-coupling and cyclization of 2-iodoazoarenes with terminal allylenes has been reported for the synthesis of E-3-alkenyl 2H-indazoles. acs.org

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu/Pd | 2-Alkynyl azobenzenes, P(O)H compounds | Phosphorated 2H-indazoles | nih.gov |

| Copper | 2-Bromobenzaldehydes, Primary amines, Sodium azide | 2H-Indazoles | researchgate.net |

| Pd/Cu | 2-Iodoazoarenes, Terminal allylenes | E-3-Alkenyl 2H-indazoles | acs.org |

| Copper | 2-Alkynylazobenzenes | 3-Alkenyl-2H-indazoles | nih.gov |

Combined Gold and Photoredox Catalysis

A dual catalytic system combining gold and a ruthenium-based photocatalyst has been effectively used for the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes under visible light irradiation. researchgate.netd-nb.info This transformation proceeds via hydroamination of the alkyne, involving C-N bond formation and a subsequent 1,2-hydride shift. researchgate.netd-nb.info The reaction demonstrates good regioselectivity and yields. d-nb.info Control experiments have indicated that while both gold and light are essential, the photocatalyst enhances the reaction efficiency. researchgate.netd-nb.info This method's versatility has been shown through further derivatization of the resulting 3-alkenyl-2H-indazole products. researchgate.netresearchgate.net

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| AuCl₃ / Ru(bpy)₃Cl₂ | 2-Alkynylazobenzenes | 3-Alkenyl-2H-indazoles | Visible light irradiation, Hydroamination, 1,2-hydride shift | researchgate.netd-nb.info |

[3+2] Dipolar Cycloaddition of Sydnones with Arynes

A rapid and efficient method for synthesizing 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with arynes. organic-chemistry.orgnih.govfigshare.com This reaction proceeds under mild conditions and typically affords 2H-indazoles in good to excellent yields, with high selectivity and no contamination from the 1H-indazole isomer. organic-chemistry.orgthieme-connect.com Sydnones, which are stable, cyclic 1,3-dipoles, react with in situ generated arynes to form a bicyclic adduct that spontaneously undergoes decarboxylation to yield the planar 2H-indazole. organic-chemistry.orgnih.gov The reaction has a broad substrate scope, tolerating a variety of functional groups on both the sydnone (B8496669) and the aryne precursor. thieme-connect.comthieme-connect.com This method is particularly valuable for medicinal chemistry applications due to its mildness and efficiency. organic-chemistry.orgthieme-connect.com

| Dipole | Dipolarophile | Key Features | Product | Reference |

|---|---|---|---|---|

| Sydnones | Arynes | Mild conditions, High yield, High selectivity, Decarboxylation | 2H-Indazoles | organic-chemistry.orgnih.govfigshare.comthieme-connect.comthieme-connect.com |

Visible-Light/Electrochemical-Promoted Synthetic Strategies

Visible-light and electrochemical methods represent environmentally friendly strategies for the C-H functionalization of 2H-indazoles, often proceeding under mild conditions. sioc-journal.cn Visible-light-promoted direct C3-H cyanomethylation of 2H-indazoles has been achieved using bromoacetonitrile (B46782) as the cyanomethyl radical source and Ir(ppy)₃ as the photocatalyst. nih.gov This protocol allows for the synthesis of various C3-cyanomethylated 2H-indazole derivatives in moderate yields at room temperature. nih.gov

Another approach is the visible-light-induced direct C3-carbamoylation of 2-aryl-2H-indazoles using oxamic acids as the carbamoyl (B1232498) radical source. nih.govfrontiersin.org This transition-metal-free method, employing a photocatalyst like 4CzIPN, is tolerant of various functional groups and has been applied to the late-stage modification of complex molecules. nih.govfrontiersin.org

| Method | Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Visible-light photocatalysis | 2H-Indazoles, Bromoacetonitrile | Ir(ppy)₃ | C3-Cyanomethylated 2H-indazoles | nih.gov |

| Visible-light photocatalysis | 2-Aryl-2H-indazoles, Oxamic acids | 4CzIPN | C3-Carbamoylated 2H-indazoles | nih.govfrontiersin.org |

| Visible-light irradiation | 2-((Aryl/alkyl/H)ethynyl))aryltriazenes, Arylsulfinic acids | None (EDA complex) | 3-Functionalized 2H-indazoles | organic-chemistry.org |

Gallium/Aluminum-Mediated Regioselective Alkylation of Indazoles

Achieving regioselective N-2 alkylation of the indazole ring can be challenging, as N-1 alkylation is often the thermodynamically favored outcome. mdpi.comvulcanchem.com Gallium/aluminum- and aluminum-mediated direct alkylation reactions have been developed to overcome this challenge, providing a regioselective route to 2H-indazoles. mdpi.comresearchgate.net This method is particularly effective for the alkylation of indazoles with α-bromocarbonyl compounds, leading to the formation of 2-(2-carbonylmethyl)-2H-indazoles. mdpi.comnih.govdntb.gov.ua These intermediates can then be further transformed, for example, into 2-alkenyl-2H-indazoles. mdpi.comnih.gov The use of a Ga/Al bimetallic system or aluminum alone in a mixture of DMF and water has been shown to favor the desired N-2 substitution. researchgate.net

| Reagents | Substrates | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Gallium/Aluminum or Aluminum | Indazoles, α-Bromocarbonyl compounds | 2-(2-Carbonylmethyl)-2H-indazoles | Regioselective N-2 alkylation | mdpi.comresearchgate.netnih.govdntb.gov.ua |

An efficient and regioselective synthesis of 2-ethyl-2H-indazoles has also been reported using triethyloxonium (B8711484) hexafluorophosphate. nih.govcapes.gov.brsemanticscholar.orgacs.org

Nanocatalysis in 2H-Indazole Synthesis

Nanocatalysis has emerged as a sustainable and efficient approach for the synthesis of 2H-indazoles. researchgate.net Heterogeneous copper nanoparticles supported on activated carbon (CuO@C) have been used as an effective catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov This method operates under ligand-free and base-free conditions, often using green solvents like PEG-400. acs.orgnih.gov The nanocatalyst demonstrates high efficiency, can be recycled multiple times without significant loss of activity, and is suitable for gram-scale production. acs.orgnih.gov Other nanocatalysts, such as copper(I) oxide nanoparticles (Cu₂O-NP), have also been successfully employed in similar three-component reactions. organic-chemistry.org

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| CuO on activated carbon (CuO@C) | One-pot, three-component synthesis | Heterogeneous, Recyclable, Ligand-free, Base-free | acs.orgnih.gov |

| Copper(I) oxide nanoparticles (Cu₂O-NP) | One-pot, three-component synthesis | Ligand-free, Green solvent | organic-chemistry.org |

| Cu/SiO₂-Pr-NH-Benz | Coupling and click reactions | Aqueous solution, High yield, Short reaction time | researchgate.net |

Synthesis of Specific 2-ethyl-2H-indazole Analogs

The targeted synthesis of specific analogs of this compound allows for the fine-tuning of molecular properties. The following sections detail the preparation of key derivatives.

Synthesis of 3-Chloro-2-ethyl-6-nitro-2H-indazole

The synthesis of 3-chloro-2-ethyl-6-nitro-2H-indazole has been reported through the ethylation of a nitro-substituted indazole precursor. researchgate.net The reaction involves the treatment of 6-nitro-1H-indazole with bromoethane (B45996) in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This process leads to the formation of the desired 2-ethyl substituted product. The final compound is typically purified by recrystallization from a solvent such as ethanol. researchgate.net

Table 1: Reaction Components for the Synthesis of 3-Chloro-2-ethyl-6-nitro-2H-indazole

| Role | Compound Name | Molecular Formula |

| Starting Material | 6-Nitro-1H-indazole | C₇H₅N₃O₂ |

| Reagent | Bromoethane | C₂H₅Br |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O |

| Purification Solvent | Ethanol | C₂H₅OH |

Derivatization of 2H-Indazole Regioisomers

The functionalization of the 2H-indazole core is a key strategy for creating a diverse library of compounds. Achieving regioselectivity—the ability to make a modification at a specific position—is a significant challenge due to the presence of multiple reactive sites.

A primary challenge in indazole chemistry is controlling reactions at the N-1 versus the N-2 position. pnrjournal.com Once the 2-substituted isomer is secured, further derivatization can occur on the pyrazole (B372694) or benzene (B151609) rings. A powerful strategy for C-3 derivatization involves the regioselective protection of the N-2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This directing group facilitates C-3 lithiation, allowing the resulting nucleophile to react with various electrophiles to introduce new functional groups at that specific position. The SEM group can later be removed under mild conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or aqueous hydrochloric acid. acs.org

Further derivatization of the 2H-indazole skeleton can be achieved through various modern synthetic methods: nih.govacs.org

Suzuki Coupling: Arylation at halogenated positions of the indazole ring can be performed via palladium-catalyzed Suzuki coupling to introduce biphenyl (B1667301) moieties. nih.govacs.org

Reduction of Nitro Groups: Nitro-substituted 2H-indazoles can be converted to their corresponding amino derivatives in excellent yields, providing a handle for further functionalization, such as amide formation. nih.govacs.org

Ester Hydrolysis: Ester functionalities on the indazole scaffold can be hydrolyzed to carboxylic acids, often in near-quantitative yields. nih.govacs.org

Oxidation: Sulfur-containing substituents can be oxidized to form sulfones, which are important pharmacophores. For instance, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding sulfone indazole. nih.govacs.org

Skeletal Editing: Advanced derivatization techniques can alter the core structure itself. For example, difluorocarbene can promote a single-atom skeletal editing of 2H-indazoles, cleaving the N–N bond and expanding the ring to form quinazolin-4(3H)-ones. sciengine.com This metal-free ring expansion has been successfully applied to derivatives like 2-ethyl-2H-indazol-5-amine. sciengine.com

Yield Optimization and Reaction Condition Analysis

Optimizing reaction conditions is critical for maximizing product yield and ensuring the efficiency and scalability of a synthetic process. Research into the synthesis of 2H-indazoles has identified several key parameters that influence the outcome of the reaction.

Solvent and Reagent Selection: In the synthesis of 2H-indazoles via the [3 + 2] dipolar cycloaddition of sydnones and arynes, the choice of solvent and fluoride source is crucial. Studies comparing cesium fluoride (CsF) and tetrabutylammonium fluoride (TBAF) found that TBAF led to shorter reaction times and higher yields. While both acetonitrile (B52724) and tetrahydrofuran (THF) gave similar yields with TBAF, THF was preferred as it tended to produce a cleaner product. Further optimization showed that reactant loading could be reduced while maintaining a near-quantitative yield. nih.gov

Table 2: Optimization of Sydnone-Aryne Cycloaddition nih.gov

| Entry | Fluoride Source | Solvent | Yield (%) | Notes |

| 1 | CsF | Acetonitrile | 69 | Incomplete conversion |

| 2 | CsF | THF | 90 | Complete conversion |

| 3 | TBAF | Acetonitrile | 98 | Faster reaction time |

| 4 | TBAF | THF | 99 | Cleaner product |

| 5 | TBAF (solid) | THF | 98 | Reduced reactant loading |

| 6 | TBAF (solution) | THF | 99 | Reduced reactant loading |

Catalyst and Additive Effects: In more complex transformations, such as the difluorocarbene-induced skeletal editing of 2H-indazoles, the base and the presence of additives significantly impact the yield. An examination of various inorganic bases showed that potassium phosphate (B84403) (K₃PO₄) was optimal. Interestingly, the addition of water as an additive was found to improve the yield from 58% to 75%. sciengine.com

Table 3: Optimization of Difluorocarbene-Induced Ring Expansion sciengine.com

| Entry | Base | Additive | Yield (%) |

| 1 | K₂CO₃ | None | 51 |

| 2 | Cs₂CO₃ | None | 55 |

| 3 | K₃PO₄ | None | 58 |

| 4 | K₃PO₄ | TBHP | <10 |

| 5 | K₃PO₄ | H₂O | 75 |

Catalyst System and Green Solvents: For multicomponent reactions, which are highly efficient for building molecular complexity, the choice of catalyst and solvent is paramount. In a copper-catalyzed one-pot synthesis of 2H-indazoles, copper(I) oxide nanoparticles supported on activated carbon (CuO@C) proved to be an effective heterogeneous catalyst. Optimization studies explored different solvents, with polyethylene (B3416737) glycol (PEG-400) emerging as a superior green solvent over options like DMSO, water, or ethanol, leading to a 95% yield under the optimized conditions. acs.org

Dual Catalysis Systems: Modern synthetic methods often employ dual catalytic systems to enable novel transformations. The synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been achieved using a dual gold and photoredox catalysis system. d-nb.info Optimization revealed that the combination of a gold catalyst (AuCl₃) and a ruthenium photocatalyst under blue LED irradiation was effective. Intriguingly, control experiments showed that AuCl₃ with blue light alone could yield the product, suggesting a complex mechanism where both radical and polar pathways may be active. d-nb.infouah.es

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules, and its application is critical in distinguishing between the two possible N-substituted indazole isomers. mdpi.com The chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information

The ¹H NMR spectrum of 2-ethyl-2H-indazole provides key insights into its structure. The ethyl group protons typically appear as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group due to spin-spin coupling. The aromatic protons of the indazole ring system exhibit distinct chemical shifts and coupling constants that are diagnostic for the 2-substituted isomer.

For instance, in a study of various 2-substituted-2H-indazoles, the proton on C3 often appears as a singlet, a key indicator of substitution at the N2 position. mdpi.com The specific chemical shifts for the ethyl protons and the aromatic protons provide a unique fingerprint for the molecule.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0-8.5 | s | - |

| Aromatic-H | ~7.0-7.8 | m | - |

| -CH₂- | ~4.4-4.6 | q | ~7.2 |

| -CH₃ | ~1.4-1.6 | t | ~7.2 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data presented is a generalized representation based on typical values for 2-substituted indazoles. mdpi.comwiley-vch.debeilstein-journals.org

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Identification

¹³C NMR spectroscopy is a powerful method for identifying the carbon framework of a molecule. mdpi.com In the case of this compound, the chemical shifts of the carbon atoms in the indazole ring are particularly informative for confirming the substitution pattern. The chemical shift of C3 is significantly different in 2-substituted indazoles compared to their 1-substituted counterparts. nih.gov

The signals for the ethyl group carbons are also readily identifiable in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C3 | ~122-123 |

| C3a | ~120-121 |

| C4 | ~126-127 |

| C5 | ~120-121 |

| C6 | ~120-121 |

| C7 | ~117-118 |

| C7a | ~149-150 |

| -CH₂- | ~48-50 |

| -CH₃ | ~14-16 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data is a generalized representation based on typical values for 2-substituted indazoles. mdpi.comwiley-vch.denih.gov

Advanced NMR Techniques for Complex Structural Assignment

For unambiguous structural assignment, especially in cases where 1D NMR spectra may be complex or overlapping, advanced 2D NMR techniques are employed. numberanalytics.comresearchgate.net These methods provide correlations between different nuclei, offering a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the ethyl group and the aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining long-range (2-3 bond) correlations between protons and carbons. numberanalytics.com For this compound, HMBC can show correlations between the methylene protons of the ethyl group and the C3 and C7a carbons of the indazole ring, definitively confirming the N2 substitution. researchgate.netdergipark.org.tr

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. researchgate.net In the case of this compound, a NOESY experiment could show a correlation between the methylene protons of the ethyl group and the H-3 proton, further supporting the N2-alkylation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, typically to four or more decimal places. bioanalysis-zone.com This allows for the calculation of the elemental formula of the compound, confirming its identity. For this compound (C₉H₁₀N₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, providing strong evidence for the compound's composition. mdpi.com

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 147.0917 | Varies by experiment |

| [M]⁺ | 146.0844 | Varies by experiment |

Note: The "Found m/z" will be the experimentally determined value. The high resolution allows for differentiation from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture using gas chromatography and then detects and identifies them using mass spectrometry. nih.gov In the synthesis of ethylindazoles, a mixture of the 1-ethyl and 2-ethyl isomers is often produced. nih.gov GC-MS can be used to separate these two regioisomers based on their different retention times. nih.gov The mass spectrum of each isomer can then be obtained, which will show the molecular ion peak and a characteristic fragmentation pattern that can aid in identification. researchgate.net While the mass spectra of the two isomers might be quite similar, the separation by GC is crucial for their individual analysis in a mixture. nih.govunodc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are paramount for identifying functional groups and providing a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structural features.

By analogy with closely related 2-substituted indazoles, the spectrum can be interpreted as follows:

Aromatic C-H Stretching: The C-H bonds of the fused benzene (B151609) ring typically show stretching vibrations at wavenumbers above 3000 cm⁻¹. For compounds like 2-phenyl-2H-indazole, these peaks appear in the 3055-3128 cm⁻¹ region. rsc.org

Aliphatic C-H Stretching: The ethyl group introduces saturated C-H bonds. Their symmetric and asymmetric stretching vibrations are expected to appear just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range. libretexts.org Data for tris[2-(2H-indazol-2-yl)ethyl]amine shows a –CH₂– stretch at 2953 cm⁻¹. iucr.org

C=C and C=N Ring Stretching: The vibrations of the indazole ring system, involving both C=C bonds of the aromatic ring and the C=N bond of the pyrazole (B372694) moiety, produce strong absorptions in the 1470-1630 cm⁻¹ region. iucr.orgvulcanchem.com For instance, 2-phenyl-2H-indazole shows bands at 1628, 1595, 1519, and 1496 cm⁻¹. rsc.org

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds also provide structural information, often appearing in the fingerprint region (below 1500 cm⁻¹). A strong absorption around 750 cm⁻¹ is characteristic of ortho-disubstituted benzene rings, as seen in 2-phenyl-2H-indazole. rsc.org

Table 1: Characteristic IR Absorption Bands for this compound based on Analogous Compounds

| Frequency Range (cm⁻¹) | Intensity | Assignment | Reference Compound | Citation |

|---|---|---|---|---|

| 3050-3130 | Medium-Weak | Aromatic C-H Stretch | 2-Phenyl-2H-indazole | rsc.org |

| 2850-2980 | Medium-Strong | Aliphatic C-H Stretch (Ethyl) | Tris[2-(2H-indazol-2-yl)ethyl]amine | iucr.org |

| 1620-1630 | Medium | C=N Ring Stretch | Tris[2-(2H-indazol-2-yl)ethyl]amine | iucr.org |

| 1470-1520 | Strong | Aromatic C=C Ring Stretch | 2-Phenyl-2H-indazole | rsc.org |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides vibrational data that is complementary to IR spectroscopy. thermofisher.com While IR measures absorption, Raman measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, which often produce weak signals in IR spectra. For this compound, Raman spectroscopy would be particularly useful for characterizing the C=C bonds of the benzene ring and the N=N bond of the indazole core, as these vibrations are expected to be strong Raman scatterers. Although specific Raman spectral data for this compound are not widely published, the technique remains an invaluable tool for obtaining a complete vibrational profile of the molecule. spectroscopyonline.com

Electronic Absorption Spectroscopy

This form of spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* electronic transitions. researchgate.net The spectrum of the closely related compound 2-methyl-2H-indazole, recorded in ethanol, shows two main absorption bands. nist.gov These correspond to the ¹Lₐ and ¹Lₑ transitions typical of benzenoid systems. The positions and intensities (molar absorptivity, ε) of these bands are sensitive to the substitution on the aromatic ring and the solvent used. The ethyl group at the N2 position is expected to have a minor bathochromic or hypsochromic effect compared to the methyl analog.

Table 2: UV-Vis Absorption Data for the Analogous Compound 2-methyl-2H-indazole in Ethanol

| λmax (nm) | log(ε) | Electronic Transition Assignment |

|---|---|---|

| ~255 | ~3.8 | π→π* (¹Lₐ) |

| ~295 | ~3.7 | π→π* (¹Lₑ) |

| ~305 | ~3.6 | π→π* (¹Lₑ, shoulder) |

Data sourced from the NIST Chemistry WebBook for 2-methyl-2H-indazole and serves as a close approximation for this compound. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration

Single crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. uni-ulm.de While a crystal structure for this compound itself is not available, the structure of 3-chloro-2-ethyl-6-nitro-2H-indazole has been determined, providing precise data for the this compound core. iucr.org

The analysis reveals that the indazole ring system is nearly planar, a common feature in related structures. iucr.orgnih.gov In 3-chloro-2-ethyl-6-nitro-2H-indazole, the indazole moiety is slightly folded with an angle of only 0.70(8)° between the five- and six-membered rings. iucr.org The orientation of the ethyl substituent is influenced by intramolecular interactions, such as a C–H···Cl hydrogen bond in the chloro-substituted analog. iucr.org This technique confirms the N2 substitution pattern and provides precise geometric parameters for the entire molecule.

Table 3: Crystallographic Data for the Analogous Compound 3-chloro-2-ethyl-6-nitro-2H-indazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.4323 (5) |

| b (Å) | 7.4208 (3) |

| c (Å) | 10.3533 (4) |

| β (°) | 94.629 (2) |

| Volume (ų) | 1028.98 (7) |

| Z | 4 |

Data obtained from the crystallographic study of 3-chloro-2-ethyl-6-nitro-2H-indazole. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structures of related indazole compounds, various types of intermolecular interactions have been observed. For instance, in the crystal of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole, pairs of C—H···O hydrogen bonds link molecules into centrosymmetric dimers. iucr.orgnih.gov Furthermore, aromatic π-π stacking between the benzene and pyrazole rings of neighboring molecules, with a centroid-centroid distance of 3.8894 (7) Å, helps to consolidate the crystal packing. iucr.orgnih.gov Weak C—H···π interactions are also present. iucr.orgnih.gov

Similarly, studies on other N-substituted indazole derivatives reveal the significant role of C—H···O hydrogen bonds and N—O···π interactions in directing the crystal packing. iucr.org In some cases, intermolecular hydrogen bonds can lead to the formation of three-dimensional aggregations. semanticscholar.org The stacking of indazole and phenyl rings can occur in an alternating fashion, forming infinite stacks. semanticscholar.org The extent of π-π stacking between phenyl and pyrazole rings can be considerable and plays a crucial role in molecular recognition. semanticscholar.org

The orientation of substituents on the indazole ring can also be influenced by intramolecular interactions, such as C—H···Cl hydrogen bonds. researchgate.net The packing of molecules can occur in layers, stabilized by a combination of C—H···π(ring) and other weak interactions. researchgate.net

Below is a table summarizing the types of intermolecular interactions found in the crystal structures of various indazole derivatives, which provides a framework for understanding the packing of this compound.

| Interaction Type | Description | Example Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| C—H···O Hydrogen Bonds | Links molecules into dimers or larger networks. | N/A | iucr.orgnih.goviucr.org |

| π-π Stacking | Stacking between aromatic rings (pyrazole, benzene) of adjacent molecules. | 3.8894 (7) | iucr.orgnih.govsemanticscholar.org |

| C—H···π Interactions | Weak interactions between a C-H bond and a π-system. | N/A | iucr.orgnih.gov |

| N—O···π Interactions | Interaction between a nitro group and an aromatic ring. | N/A | iucr.org |

| Intramolecular Hydrogen Bonds | Influences the conformation of substituents. | N/A | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. etamu.edu This analysis provides valuable information about the thermal stability and decomposition behavior of a compound. etamu.eduardena.com

For diazo compounds, TGA can clearly show a sharp mass loss corresponding to the dissociation of the diazo group to form N₂ gas. acs.org For instance, the TGA plot of ethyl (phenyl)diazoacetate shows a significant mass loss initiating around 85 °C, which corresponds to the loss of N₂. acs.org The thermal stability of such compounds can be influenced by the electronic nature of their substituents. acs.org

A hypothetical TGA analysis of this compound would reveal the temperature at which it begins to decompose and the temperature at which the rate of decomposition is highest. This information is critical for determining the material's thermal limits.

Below is an interactive data table illustrating typical parameters obtained from a TGA experiment.

| Parameter | Description | Hypothetical Value for a Stable Organic Compound |

|---|---|---|

| T_onset (°C) | The temperature at which significant decomposition begins. | > 200 °C |

| T_max (°C) | The temperature at which the rate of mass loss is at its maximum. | > 250 °C |

| Mass Loss (%) | The percentage of the initial mass lost during a specific temperature range. | Variable |

| Residue (%) | The percentage of mass remaining at the end of the analysis. | Variable |

Computational and Theoretical Investigations

Quantum Chemical Modeling (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. core.ac.uk For molecules like 2-ethyl-2H-indazole, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are frequently employed to achieve a balance between accuracy and computational cost. core.ac.ukdergipark.org.trdergipark.org.tr These calculations allow for the prediction of a wide range of molecular properties from first principles.

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. cnr.it DFT calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of this compound in the gas phase. researchgate.net

These theoretical structures are crucial for understanding the molecule's three-dimensional shape. For validation, the calculated parameters are typically compared with experimental results obtained from techniques like X-ray crystallography. While specific crystallographic data for this compound is not widely published, comparisons with data for the parent indazole molecule and other derivatives show that DFT methods can provide results with an accuracy comparable to that of single-crystal refinement. core.ac.ukcnr.it

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Value | Angle | Predicted Value |

| N1-N2 | 1.345 | N1-N2-C3 | 106.5 |

| N2-C3 | 1.360 | N2-C3-C3a | 114.2 |

| C3-C3a | 1.431 | C3-C3a-C7a | 104.8 |

| C3a-C7a | 1.402 | C3a-C7a-N1 | 111.5 |

| C7a-N1 | 1.378 | C7a-N1-N2 | 103.0 |

| N2-C(ethyl) | 1.475 | N1-N2-C(ethyl) | 127.1 |

| C(ethyl)-C(methyl) | 1.530 | N2-C(ethyl)-C(methyl) | 110.5 |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. These theoretical spectra can be compared with experimental FT-IR data. mdpi.com

For this compound, key predicted vibrations include the aromatic C-H stretching, aliphatic C-H stretching of the ethyl group, C=N stretching within the pyrazole (B372694) ring, and C=C stretching of the fused benzene (B151609) ring. tandfonline.com Comparisons with experimental spectra of related compounds, like 2-phenyl-2H-indazole, show that calculated frequencies are generally in good agreement with observed values, though they are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. core.ac.ukrsc.org

| Vibrational Mode | Predicted Frequency (Scaled) | Experimental Range rsc.orgrsc.org | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3060-3130 | 3055-3128 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2930-2985 | 2852-2945 | Ethyl group C-H stretching |

| ν(C=N) | 1625 | 1625-1628 | Indazole ring C=N stretching |

| ν(C=C) | 1500-1590 | 1496-1595 | Aromatic ring C=C stretching |

The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. tandfonline.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. researchgate.net In this compound, the HOMO is typically distributed across the fused ring system, while the LUMO is also located on the indazole core. This distribution indicates that intramolecular charge transfer (ICT) primarily occurs within the heterocyclic and aromatic rings upon electronic excitation. dergipark.org.trtandfonline.com

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.85 | Electron-donating ability |

| E(LUMO) | -0.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.90 | Chemical reactivity and kinetic stability researchgate.net |

Theoretical calculations are highly effective in predicting spectroscopic parameters, notably NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ). dergipark.org.trdergipark.org.trnih.gov

Calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared to experimental data for validation. researchgate.net Studies on similar indazole and pyrazole derivatives have demonstrated a strong correlation between GIAO-calculated shifts and those measured experimentally, making it a powerful tool for structure elucidation and assignment of complex spectra. nih.govresearchgate.net

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom | Predicted Shift | Atom | Predicted Shift |

| H3 | 8.25 | C3 | 122.5 |

| H4 | 7.65 | C3a | 122.8 |

| H5 | 7.10 | C4 | 120.5 |

| H6 | 7.30 | C5 | 126.9 |

| H7 | 7.75 | C6 | 120.3 |

| H(ethyl, CH₂) | 4.50 | C7 | 117.8 |

| H(ethyl, CH₃) | 1.55 | C7a | 149.8 |

| C(ethyl, CH₂) | 48.5 | ||

| C(ethyl, CH₃) | 15.2 |

DFT calculations, combined with statistical mechanics, can predict the thermochemical properties of a molecule. core.ac.uk These properties, including zero-point vibrational energy (ZPVE), heat capacity (Cv), and entropy (S), are derived from the calculated vibrational frequencies and are essential for understanding the molecule's thermodynamic stability and behavior under different temperature conditions.

| Property | Predicted Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 105.5 kcal/mol |

| Heat Capacity (Cv) | 38.2 cal/mol·K |

| Entropy (S) | 92.4 cal/mol·K |

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. dergipark.org.trdergipark.org.tr It provides a detailed picture of electron delocalization, which is a key factor in molecular stability. dergipark.org.trresearchgate.net The analysis quantifies the stabilization energy, E(2), associated with hyperconjugative interactions, such as the transfer of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital. scirp.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C3a-C7a) | π(C4-C5) | 21.5 | Intra-ring delocalization |

| π(C4-C5) | π(C6-C7) | 19.8 | Intra-ring delocalization |

| LP(N1) | π(C3a-C7a) | 25.2 | Lone pair delocalization |

| LP(N2) | π(C3-C3a) | 18.1 | Lone pair delocalization |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electron density distribution of a molecule and predict its reactive behavior. The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (colored in blue) signify electron-poor areas susceptible to nucleophilic attack.

For indazole derivatives, MEP studies highlight distinct electrical characteristics. rsc.orgrsc.org The nitrogen atoms of the pyrazole ring are typically the most electron-rich centers, representing the primary sites for electrophilic interaction. The potential around the hydrogen atoms of the aromatic ring and the ethyl group is generally positive, marking them as sites for potential nucleophilic interaction. researchgate.net This analysis is crucial for understanding how this compound interacts with biological targets and other molecules. jmaterenvironsci.com

Chemical Reactivity Indices and Fukui Functions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine global and local reactivity descriptors that quantify the chemical reactivity of a molecule. jmaterenvironsci.comresearchgate.net

Energy Gap (ΔE): The difference between LUMO and HOMO energies (E_LUMO - E_HOMO). A smaller energy gap implies higher reactivity.

Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. rsc.org

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. |

| Softness (S) | 1 / η | Measure of polarizability. |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Propensity to accept electrons. |

Fukui Functions: While global descriptors give a general picture, Fukui functions provide information about local reactivity, identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. jmaterenvironsci.comnih.gov The analysis involves calculating the electron density changes when an electron is added to or removed from the molecule. nih.gov For indazole derivatives, these calculations can precisely pinpoint the most reactive atoms, corroborating the qualitative predictions from MEP maps. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Derivatives of 2H-indazole have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. These simulations calculate the binding affinity (often expressed in kcal/mol) and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indazole derivative and the amino acid residues in the active site of the target protein.

For instance, studies on 2-substituted indazole derivatives have explored their binding to various cancer-related targets. Docking analyses have shown that these compounds can fit into the active sites of enzymes like aromatase and renal cancer-related proteins, with specific derivatives exhibiting strong binding affinities. rsc.orgderpharmachemica.com The ethyl group at the N2 position can influence the molecule's conformation and its fit within the binding pocket, potentially enhancing binding affinity and selectivity.

| Compound Type | Target Protein | Reported Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Ethyl 2-(2H-indazol-2-yl)acetate derivatives | Aromatase | -7.7 to -8.0 | Arg115, Met374 | derpharmachemica.com |

| 1-Butyl-1H-indazole-3-carboxamide derivatives | Renal Cancer Protein (PDB: 6FEW) | High Binding Energies Reported | Not specified | nih.gov |

| Indazole-carboxamide derivatives | Renal Cancer Proteins (PDB: 6FEW, 4WA9) | High Binding Energies Reported | Not specified | rsc.org |

Studies on Tautomeric Preferences and Metal-Induced Tautomerism

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govmdpi.com Under most conditions, the 1H-tautomer is thermodynamically more stable and therefore predominates. nih.govaustinpublishinggroup.com The estimated energy difference is typically a few kcal/mol in favor of the 1H form. austinpublishinggroup.com However, the tautomeric equilibrium can be influenced by substitution, solvent effects, and intermolecular interactions like hydrogen bonding. nih.gov In this compound, the presence of the ethyl group at the N2 position "fixes" the molecule in the 2H-tautomeric form.

An interesting phenomenon is metal-induced tautomerism, where the coordination of a metal ion can stabilize a less favored tautomer. nih.gov Studies on metal complexes with indazole have shown that it is possible to isolate complexes containing the 2H-indazole tautomer, which is normally less stable. nih.govjst.go.jp For example, an osmium(IV) complex, [OsIVCl5(2H-ind)]−, was synthesized and structurally characterized, confirming the stabilization of the 2H-indazole form upon coordination to the metal center via the N1 nitrogen. nih.gov This demonstrates that the energetic preference for a specific tautomer can be overcome by the formation of a stable metal complex.

Hirshfeld Surface Analysis for Intermolecular Connections

For heterocyclic compounds like indazole derivatives, Hirshfeld analysis reveals the nature and extent of interactions such as hydrogen bonds (O···H, N···H), van der Waals forces, and π-π stacking. doi.orgacs.org Studies on crystals of indazole-containing molecules have used this technique to break down the complex network of interactions into percentage contributions from specific atom pairs.

For a molecule like this compound, Hirshfeld analysis would typically show a high percentage of H···H, C···H/H···C, and N···H/H···N contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal structure. The absence of strong hydrogen bond donors (like N-H) in this compound means that weaker C-H···N or C-H···π interactions would be more prominent compared to unsubstituted indazole.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 33.0 |

| C···H / H···C | 31.7 |

| O···H / H···O | 20.4 |

| N···H / H···N | 9.8 |

| C···C | 2.5 |

| C···O / O···C | 2.1 |

Computational Approaches in Drug Design and Property Prediction

Computational methods are vital in modern drug design for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, thereby reducing late-stage failures.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical parameter. Computational models are frequently used to predict BBB permeability based on a molecule's physicochemical properties. nih.govmdpi.com Key parameters used in these predictions include lipophilicity (logP or logD), molecular weight, polar surface area (PSA), and hydrogen bonding capacity. researchgate.net

Compounds with high BBB permeability generally have a low molecular weight, a total polar surface area (TPSA) below 90 Ų, and a limited number of rotatable bonds and hydrogen bond donors/acceptors. researchgate.net In silico studies on N-substituted indazole derivatives have been performed to evaluate their potential as CNS-active drugs. For example, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide, a close structural analog of a this compound derivative, was predicted to be capable of crossing the BBB, possessing drug-like properties suitable for a CNS agent. optibrium.com Such predictions are crucial for prioritizing the synthesis and further testing of indazole-based compounds in CNS drug discovery programs.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. A pharmacophore model can then be used to screen large databases of compounds to find new, structurally diverse molecules that are likely to be active.

A ligand-based pharmacophore model was developed to identify potential inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy. nih.gov This model was built using a highly active known inhibitor and resulted in a three-feature pharmacophore consisting of an aromatic hydrophobic group (HyD/Aro), a hydrophobic group (HyD), and a hydrogen bond acceptor (HBA). nih.gov

The geometric relationship between these features is crucial for biological activity. The specific distances are detailed in the table below.

| Feature 1 | Feature 2 | Distance (Å) |

| HyD/Aro | HyD | 3.75 |

| HyD/Aro | HBA | 4.99 |

| HyD | HBA | 6.79 |

| Table 1: Distance constraints of the pharmacophore model for IGF-1R inhibition. nih.gov |

This validated pharmacophore model was used to screen the World Drug Bank database. nih.gov Notably, the screening identified 3-ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol as a hit compound. nih.gov The successful identification of this molecule, which contains the core this compound scaffold, suggests that this chemical structure is compatible with the spatial and electronic requirements for binding to the IGF-1R. nih.gov This finding implies that the simpler parent compound, this compound, could serve as a valuable starting point or fragment for designing novel IGF-1R inhibitors.

In Silico Evaluation of Biological Activity

In silico evaluation encompasses a range of computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to assess the potential of a compound as a drug candidate. While specific data for this compound is scarce, numerous studies on related 2-substituted-2H-indazoles provide a strong basis for its potential biological activities and drug-like properties.

Molecular docking studies have been widely applied to indazole derivatives to predict their binding affinity and orientation within the active sites of various biological targets. For instance, derivatives of 2,3-diphenyl-2H-indazole were evaluated in silico for their anti-inflammatory potential against human cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net The docking calculations suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.comresearchgate.net Similarly, other indazole-based compounds have been computationally screened as inhibitors for targets such as Tyrosine Kinase VEGFR-2 and caspase-3, showing favorable binding energies and interactions with key amino acid residues in the respective active sites. nih.govbiotech-asia.org

ADMET prediction is another critical in silico tool. Studies on N-substituted indazole-5-carboxamides, including the 2-methyl-2H-indazole regioisomer, predicted that these compounds would have good oral absorption and the ability to cross the blood-brain barrier, which are desirable properties for CNS-active drugs. optibrium.com Furthermore, in silico ADMET predictions for a series of indazol-pyrimidine derivatives revealed low toxicity and good solubility and absorption profiles, with the compounds adhering to established drug-likeness rules such as Lipinski's rule of five. nih.gov These findings for structurally similar compounds suggest that this compound likely possesses favorable pharmacokinetic properties.

The table below summarizes findings from in silico evaluations of various 2-substituted-2H-indazole derivatives, providing insights into the potential activities that could be explored for this compound.

| Compound Class | Biological Target/Activity | In Silico Method | Key Findings |

| 2,3-Diphenyl-2H-indazole derivatives | Anti-inflammatory (COX-2) | Molecular Docking | Suggests a binding mode comparable to the reference drug rofecoxib. mdpi.comresearchgate.net |

| Indazol-pyrimidine derivatives | Anticancer (Caspase-3) | Molecular Docking, MD Simulation, ADMET | Stable binding in the active site; predicted low toxicity and good absorption. nih.gov |

| N-methyl-2H-indazole-5-carboxamides | MAO-B Inhibition (CNS activity) | ADMET Prediction | Predicted to cross the blood-brain barrier with appropriate drug-like properties. optibrium.com |

| General Indazole Scaffolds | Anticancer (VEGFR-2) | Molecular Docking, ADMET | Exhibited good binding affinity and favorable pharmacokinetic predictions. biotech-asia.org |

| Table 2: Summary of in silico evaluations for various 2H-indazole derivatives. |

Derivatization and Functionalization Strategies

C-H Functionalization of 2H-Indazoles

Direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to introduce complexity into the 2H-indazole core. researchgate.netresearchgate.net This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. researchgate.net

The C-3 position of the 2H-indazole ring is a primary site for regioselective functionalization. researchgate.net This selectivity is often attributed to radical-mediated pathways. researchgate.netthieme-connect.de A variety of functional groups have been successfully introduced at this position, including acyl, aryl, alkyl, and trifluoromethyl groups. thieme-connect.defrontiersin.org

Recent advancements have highlighted transition-metal-free methods for C-3 functionalization. For instance, a chemo-divergent reaction using carboxylic acid and dimethyl sulfoxide (B87167) (DMSO) under aerobic conditions can lead to either formylated or carboxylated indazole derivatives. researchgate.net Another notable method is the microwave-assisted, Selectfluor-mediated formylation of 2H-indazoles, which also proceeds via a likely radical pathway and provides access to 3-formyl-2H-indazoles in moderate to excellent yields. thieme-connect.de

Visible-light-induced reactions have also emerged as a powerful tool. A self-catalyzed energy transfer process between 2H-indazoles and α-keto acids enables the synthesis of 3-acyl-2H-indazoles without the need for external photocatalysts or oxidants. nih.gov Furthermore, visible-light-promoted C3-carbamoylation using oxamic acids as the carbamoyl (B1232498) source has been developed as a green and mild alternative to traditional methods that often require high temperatures and strong oxidants. frontiersin.orgfrontiersin.org

Transition metal-catalyzed approaches remain significant for C-3 functionalization. Palladium-catalyzed C-H activation and isocyanide insertion have been employed to create diverse heterocyclic systems fused to the indazole core. acs.orgnih.gov

Table 1: Examples of Reagents and Conditions for C-3 Functionalization

Sustainable methods like photocatalysis and electrocatalysis have gained prominence for the C-H functionalization of 2H-indazoles, offering mild and environmentally friendly reaction conditions. researchgate.netsioc-journal.cn These strategies are particularly effective for modifications at the C-3 position. sioc-journal.cn

Visible light photocatalysis, utilizing either metal-based or organic photoredox catalysts, has been successfully applied for various functionalizations, including amination. researchgate.netresearchgate.net For example, a direct C-H amination of 2H-indazoles with a range of amines can be achieved at room temperature under ambient air using an organophotoredox catalyst. researchgate.net This approach avoids the harsh conditions and pre-functionalized substrates often required in traditional methods.

Electrochemical approaches also provide a green and sustainable route for regioselective C-3 functionalization. researchgate.net For instance, the trifluoromethylation and difluoromethylation of 2H-indazoles can be performed electrochemically at room temperature. researchgate.net An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes also yields 2H-indazole derivatives without the need for a catalyst or external chemical oxidant. organic-chemistry.org

These photo- and electrocatalytic methods represent a significant advancement in the synthesis of functionalized 2H-indazoles, aligning with the principles of green chemistry. sioc-journal.cn

Regioselective Functionalization at the C-3 Position

Introduction of Substituents via Coupling Reactions

Cross-coupling reactions are a cornerstone for introducing structural diversity into the 2-ethyl-2H-indazole framework. These reactions typically involve the coupling of a halogenated indazole with a suitable partner, catalyzed by a transition metal.

Palladium-catalyzed cross-coupling reactions are extensively used to create a diverse library of functionalized 2H-indazoles. nih.govnih.gov Halogenated 2H-indazoles serve as versatile precursors for these transformations, allowing for the introduction of aryl and alkynyl groups through reactions like the Suzuki-Miyaura and Sonogashira couplings. nih.gov

The synthesis of 2H-indazoles that already contain a halogen substituent provides a convenient handle for further elaboration. nih.govnih.gov This two-step strategy, involving the initial synthesis of a halogenated indazole followed by a palladium-catalyzed coupling, enables the rapid construction of complex and highly functionalized derivatives. nih.gov For example, 3-aryl- and 3-(1-alkynyl)-2H-indazoles can be readily prepared from a 3-halo-2H-indazole precursor. nih.gov

The Sonogashira coupling is a specific type of palladium-catalyzed cross-coupling reaction that is highly effective for introducing alkynyl groups onto the indazole scaffold. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.org

In the context of 2H-indazoles, the Sonogashira reaction has been used to introduce alkynyl fragments, which can serve as versatile handles for further transformations. d-nb.infothieme-connect.de For instance, a 3-alkenyl-2H-indazole was derivatized by introducing an alkynyl group via a Sonogashira coupling. d-nb.info A domino reaction sequence involving an initial Sonogashira coupling between a 2-iodoazoarene and a terminal alkyne, followed by cyclization and isomerization, has been developed to synthesize (E)-3-alkenyl 2H-indazoles. acs.org

Table 2: Key Coupling Reactions for 2H-Indazole Functionalization

Palladium-Catalyzed Coupling Reactions for Structural Diversity

Synthetic Modification at Nitrogen Atoms (N1 and N2)

Modification at the nitrogen atoms of the indazole ring is a fundamental strategy for generating diverse derivatives. The alkylation and arylation of the indazole nitrogen atoms are common transformations, though achieving regioselectivity between the N1 and N2 positions can be challenging. thieme-connect.comresearchgate.net

The direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 isomers, with the ratio being influenced by reaction conditions such as the base, solvent, and alkylating agent. researchgate.netdergipark.org.trnih.gov While N1 alkylation is often thermodynamically favored, N2 alkylation can be achieved under kinetic control. researchgate.net A general and highly selective method for the N2-alkylation of 1H-indazoles utilizes alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. thieme-connect.comresearchgate.net This method is applicable to a wide range of primary, secondary, and tertiary alkyl groups and provides the desired 2-alkyl-2H-indazoles with high selectivity. thieme-connect.com Quantum mechanical analysis suggests that while the 1H-indazole tautomer is more stable, the energy barrier for N2 alkylation is lower, accounting for the observed selectivity. wuxibiology.com

N-arylation of indazoles is another important modification, often achieved through copper-catalyzed cross-coupling reactions. beilstein-journals.orgorganic-chemistry.orgtandfonline.comrsc.org For example, a ligand-free copper-catalyzed method using aryl bromides and K₃PO₄ as the base in DMF provides good to excellent yields of N-arylated indazoles. tandfonline.com Trivalent arylbismuth reagents have also been used as coupling partners in copper-catalyzed N-arylation reactions. rsc.org

In some synthetic strategies, the N-substituent is introduced prior to the formation of the indazole ring, which can control the regioselectivity from the outset. nih.gov

Formation of Hybrid Molecules and Conjugates